molecular formula C13H10ClN3 B11868072 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11868072
M. Wt: 243.69 g/mol
InChI Key: BVKVSLANKQFDKW-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a 2-chloropyridin-4-yl group at position 2. This structure combines electron-withdrawing (chloropyridinyl) and electron-donating (methyl) substituents, influencing its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3

InChI Key

BVKVSLANKQFDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Imidazo[1,2-a]pyridine Skeleton

Reacting 2-amino-4-chloropyridine with 3-bromo-2-methylpropanal under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate 2-methylimidazo[1,2-a]pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and elimination of HBr.

Key Conditions :

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Yield: 60–75%

Chloropyridine Substitution

The 2-chloropyridin-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, palladium-catalyzed cross-coupling of 3-bromo-2-methylimidazo[1,2-a]pyridine with 2-chloropyridin-4-ylboronic acid achieves regioselective C3 functionalization.

Optimization Data :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventToluene/Water (3:1)
Temperature90°C, 12 h
Yield82%

Halogenation and Functional Group Interconversion

Bromination at the C3 position of the imidazo[1,2-a]pyridine core enables subsequent coupling with chloropyridine derivatives.

NBS-Mediated Bromination

N-Bromosuccinimide (NBS) in acetonitrile selectively brominates the C3 position of 2-methylimidazo[1,2-a]pyridine at 30°C, yielding 3-bromo-2-methylimidazo[1,2-a]pyridine.

Reaction Profile :

  • Stoichiometry: 1.2 eq NBS

  • Time: 5 h

  • Yield: 89%

  • 1H NMR (DMSO-d₆) : δ 8.79 (d, J = 6.8 Hz, 1H), 8.36 (d, J = 7.6 Hz, 1H), 7.82 (d, J = 9.2 Hz, 1H).

Coupling with Chloropyridine

The brominated intermediate undergoes Ullmann-type coupling with 2-chloro-4-iodopyridine using CuI and trans-1,2-diaminocyclohexane (DACH) as ligands.

Critical Parameters :

ComponentRole
CuICatalyst (10 mol%)
DACHLigand (20 mol%)
SolventDMSO, 110°C
Yield68%

Three-Component Aza-Friedel–Crafts Alkylation

A novel Y(OTf)₃-catalyzed method enables one-pot synthesis via iminium ion intermediates. This approach avoids inert atmospheres and achieves C3-alkylation directly.

Reaction Mechanism

  • Iminium Ion Formation : 2-Chloropyridine-4-carbaldehyde reacts with pyrrolidine to generate an iminium ion.

  • Electrophilic Attack : The imidazo[1,2-a]pyridine attacks the iminium ion at C3.

  • Deprotonation : Aromaticity restoration yields the final product.

Conditions and Outcomes :

ParameterValue
CatalystY(OTf)₃ (15 mol%)
SolventEthanol
Temperature60°C, 6 h
Yield74%

Substrate Scope :

  • Tolerates electron-withdrawing (NO₂, Cl) and donating (OMe) groups on pyridine.

  • Maximum yield with 4-methylpiperazine as the amine component.

Solvent-Free Mechanochemical Synthesis

Ball milling with Cu nanoparticles (Cu NPs) provides a green alternative, eliminating solvent use and reducing reaction time.

Procedure

  • Reactants : 2-Methylimidazo[1,2-a]pyridine, 2-chloropyridin-4-ylboronic acid, Cu NPs (5 mol%).

  • Conditions : Ball mill, 500 rpm, 2 h.

  • Yield : 91%.

Advantages :

  • No column chromatography required.

  • Scalable to gram quantities.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting material.

  • Prep-HPLC : Purity >99% achieved using a Phenomenex Gemini column (ACN/water with 0.05% NH₄OH).

Spectroscopic Validation

  • HRMS : m/z 244.0743 [M+H]⁺ (calc. 244.0745).

  • ¹³C NMR : 154.2 ppm (C-Cl), 142.1 ppm (imidazole C2) .

Chemical Reactions Analysis

Functionalization at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine core is reactive toward aza-Friedel–Crafts alkylation . Y(OTf)<sub>3</sub>-catalyzed three-component reactions with aldehydes and amines enable selective C3-alkylation :

  • Conditions : Y(OTf)<sub>3</sub> (10 mol%), CH<sub>3</sub>CN, 80°C, 12 h.

  • Substrate Scope : Tolerates electron-withdrawing (e.g., CF<sub>3</sub>, CN) and donating (e.g., OMe) groups.

  • Yield : 75–85% for derivatives with aryl/alkyl substituents .

Cross-Coupling Reactions

The 2-chloropyridinyl group participates in palladium-catalyzed cross-coupling reactions :

  • Suzuki–Miyaura Coupling : Replaces Cl with aryl/heteroaryl groups using Pd(PPh<sub>3</sub>)<sub>4</sub> and arylboronic acids .

    • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 100°C, 24 h.

    • Yield : 60–78% for biaryl derivatives .

  • Buchwald–Hartwig Amination : Substitutes Cl with amines using Pd(OAc)<sub>2</sub>/Xantphos .

    • Example : Reaction with morpholine yields 3-(2-morpholinopyridin-4-yl)-2-methylimidazo[1,2-a]pyridine (72% yield) .

Electrophilic Substitution

The methyl group at C2 directs electrophilic substitution to the C6 position of the imidazo[1,2-a]pyridine ring:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 6-nitro derivatives (68% yield) .

  • Halogenation : NBS in CCl<sub>4</sub> introduces Br at C6 (82% yield) .

Oxidative Transformations

Visible light-mediated oxidation with Eosin Y and O<sub>2</sub> functionalizes the C3 position:

  • Reaction : Converts C3-H to C3-OH or C3=O groups .

  • Yield : 50–65% for hydroxylated/oxidized products .

Table 1: Representative Reactions and Yields

Reaction TypeConditionsProductYield (%)Source
Triflic anhydride cyclizationTf<sub>2</sub>O, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Core structure55–85
C3-Alkylation (aza-Friedel–Crafts)Y(OTf)<sub>3</sub>, CH<sub>3</sub>CN, 80°C3-Alkylimidazo[1,2-a]pyridine75–85
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O3-(2-Arylpyridin-4-yl) derivatives60–78
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C6-Nitroimidazo[1,2-a]pyridine68

Table 2: Spectroscopic Data for Key Derivatives

Compound<sup>1</sup>H NMR (CDCl<sub>3</sub>) Key Peaks (δ, ppm)<sup>13</sup>C NMR (CDCl<sub>3</sub>) Key Peaks (δ, ppm)HRMS (m/z) [M+H]<sup>+</sup>Source
Parent compound8.39 (d, <i>J</i>=5.8 Hz, 1H), 7.74 (d, <i>J</i>=5.9 Hz, 1H)155.7, 153.8, 150.8, 140.7265.0561 (obs: 265.0562)
3-Benzyl-C3-alkylated derivative4.26 (s, 2H), 7.05–7.31 (m, 8H)117.2, 127.6, 136.4, 142.8363.2795 (obs: 363.2791)
6-Chloro derivative7.62 (dd, <i>J</i>=0.8/9.6 Hz, 1H)117.3, 120.9, 142.8, 150.8325.1466 (obs: 325.1461)

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine exhibits a range of biological activities:

  • Anticancer Properties: Compounds within the imidazo[1,2-a]pyridine class have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may target specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity: The compound has demonstrated broad-spectrum antimicrobial effects against various pathogens, suggesting its potential use in treating infections.
  • Neuroprotective Effects: Preliminary studies indicate that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Anticancer Research

In a study involving human cancer cell lines, this compound was evaluated for its ability to inhibit cell proliferation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Antimicrobial Studies

Another case study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, highlighting its potential as an antimicrobial agent.

Data Summary Table

Application Biological Activity Study Findings
AnticancerInhibition of cancer cell growthSignificant reduction in viability observed in vitro
AntimicrobialBroad-spectrum activityEffective against various bacterial strains
NeuroprotectiveProtection against neurodegenerationPotential candidates identified for further research

Mechanism of Action

The mechanism by which 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent type and position, impacting reactivity, solubility, and bioactivity.

Compound Name Substituents (Position) Key Features Reference
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine 2-CH₃, 3-(2-Cl-pyridin-4-yl) Combines methyl and chloropyridinyl groups; potential for dual electronic effects. N/A
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate 6-COOCH₃, 2-(2-Cl-pyridin-4-yl) Ester group enhances lipophilicity; used in intermediate synthesis.
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol 3-(4-Cl-C₆H₄), 2-OH Chlorophenyl and hydroxyl groups may alter solubility and hydrogen bonding.
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 3-COOH Carboxylic acid improves aqueous solubility; mp 140–142°C.
3-(Diphenylphosphoryl)-2-methylimidazo[1,2-a]pyridine 2-CH₃, 3-P(O)Ph₂ Phosphoryl group modifies steric bulk and electronic properties.

Key Observations :

  • Chloropyridinyl vs.
  • Methyl vs. Carboxylic Acid : The 2-methyl group increases hydrophobicity, whereas carboxylic acid derivatives (e.g., ) improve solubility, critical for bioavailability.
  • Phosphoryl Substituents : Phosphoryl groups (e.g., ) may enhance binding to kinases or phosphatases, though synthetic yields are low (5.9% in one case).

Key Insights :

  • The chloropyridinyl group may confer selectivity for kinase targets, as seen in quinoline-based inhibitors .
  • Antiulcer activity in methyl-substituted analogs highlights the importance of the methyl group in cytoprotection.

Physicochemical Properties

  • Solubility : The target compound’s chloropyridinyl and methyl groups likely reduce water solubility compared to carboxylic acid derivatives (e.g., ).
  • Melting Points : Carboxylic acid analogs exhibit higher melting points (140–142°C) due to hydrogen bonding, while ester derivatives (e.g., ) are likely liquids or low-melting solids.

Biological Activity

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClN3
  • Molecular Weight : 243.69 g/mol
  • CAS Number : 1204527-15-0

The compound features a fused imidazo-pyridine structure with a 2-chloropyridine moiety and a methyl group, which contributes to its unique reactivity and biological profile .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing 2-aminopyridine with appropriate aldehydes or ketones.
  • Electrophilic Substitution : Due to the electron-withdrawing nature of the chlorine atom, electrophilic aromatic substitutions are common.

Biological Activities

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast, colon, and lung cancer cell lines .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine framework is known for its broad-spectrum antimicrobial activity. The presence of the chloropyridine moiety may enhance these properties due to increased lipophilicity and interaction with microbial membranes .
  • Inhibition of Kinases : Some studies have revealed that related compounds act as potent inhibitors of specific kinases involved in cancer progression. For example, certain analogs have shown effectiveness in inhibiting Met kinase activity, leading to tumor stasis in xenograft models .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of imidazo[1,2-a]pyridine derivatives, researchers found that this compound exhibited significant growth inhibition in breast cancer cell lines (IC50 values in the low micromolar range). This suggests potential for development as an anticancer agent.

A detailed investigation into the mechanism revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. The activation of caspases was noted as a critical event in this process, indicating its potential as a therapeutic agent targeting apoptotic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
2-Methylimidazo[1,2-a]pyridineLacks chlorine substituentKnown for broad-spectrum antimicrobial activity
3-(4-Chlorophenyl)-imidazo[1,2-a]pyridineContains a chlorophenyl groupExhibits pronounced anticancer properties
5-Methylimidazo[1,2-b]pyridineDifferent fusion patternNotable for neuroprotective effects
3-(Pyridin-3-yl)-imidazo[1,2-a]pyridineSubstituted pyridine at position threePotential use in treating neurodegenerative diseases

The unique combination of the chloropyridine moiety and the imidazo structure in this compound distinguishes it from other similar compounds particularly regarding its targeted biological activities and synthetic accessibility.

Q & A

Q. What are the foundational synthetic routes for 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine?

The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., chloroacetyl derivatives). Key steps include cyclization under reflux conditions in polar aprotic solvents like acetonitrile or dichloromethane, with yields optimized by controlling stoichiometry and reaction time . Purification often involves column chromatography using silica gel and gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the heterocyclic core and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation/contact by working in a fume hood. Store in airtight containers at 2–8°C, away from ignition sources. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction mechanisms?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Tools like Gaussian or ORCA predict regioselectivity in cyclization steps. Coupled with ICReDD’s reaction path search methods, experimental parameters (e.g., solvent polarity, catalyst loading) can be systematically refined to enhance yields .

Q. What strategies resolve contradictions in reported pharmacological activities?

Discrepancies in bioactivity (e.g., anxiolytic vs. neuroleptic effects) may arise from assay conditions (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., receptor-binding studies, in vivo models) and control for structural analogs. Meta-analyses of SAR databases can clarify substituent-dependent activity trends .

Q. How can selective functionalization modify the compound’s properties?

Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine ring to enhance metabolic stability. Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach aryl/heteroaryl groups, improving binding affinity. Monitor changes via logP measurements and cytotoxicity assays .

Q. What advanced analytical methods address spectral data ambiguities?

For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to resolve spin-spin couplings. X-ray crystallography provides absolute stereochemistry confirmation. Dynamic HPLC-MS under varying pH conditions identifies degradation products impacting purity .

Methodological Workflow Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
SolventDCM or CH₃CNPolarity aids cyclization
Temperature60–80°CBalances kinetics/stability
Catalyst (e.g., K₂CO₃)1.2–1.5 equivPrevents side reactions
Reaction Time12–24 hoursEnsures completion
Source:

Q. Table 2. Computational Tools for Reaction Design

ToolApplicationExample Output
Gaussian (DFT)Transition state modelingActivation energy barriers
ICReDD PlatformExperimental condition screeningOptimal catalyst/solvent pairs
Molsoft ICM-ProDocking studiesBinding affinity predictions
Source:

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